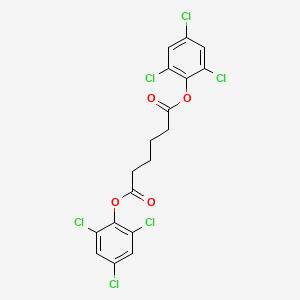
Bis(2,4,6-trichlorophenyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trichlorophenyl) hexanedioate: is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2,4,6-trichlorophenyl groups attached to a hexanedioate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl) hexanedioate typically involves the reaction of 2,4,6-trichlorophenol with hexanedioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, often toluene, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4,6-trichlorophenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2,4,6-trichlorophenyl) hexanedioate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be utilized as a probe or marker due to its distinct chemical properties.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential therapeutic uses.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism by which bis(2,4,6-trichlorophenyl) hexanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions
Comparaison Avec Des Composés Similaires
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Comparison: Compared to these similar compounds, bis(2,4,6-trichlorophenyl) hexanedioate exhibits unique properties due to the presence of the hexanedioate moiety. This structural difference influences its reactivity, stability, and potential applications. For instance, the longer carbon chain in hexanedioate may impart different solubility and interaction characteristics compared to oxalate or malonate derivatives.
Propriétés
Numéro CAS |
83254-77-7 |
|---|---|
Formule moléculaire |
C18H12Cl6O4 |
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
bis(2,4,6-trichlorophenyl) hexanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c19-9-5-11(21)17(12(22)6-9)27-15(25)3-1-2-4-16(26)28-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2 |
Clé InChI |
YNBMTHOQMHKWPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


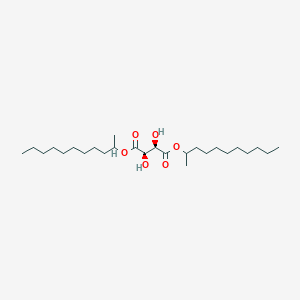
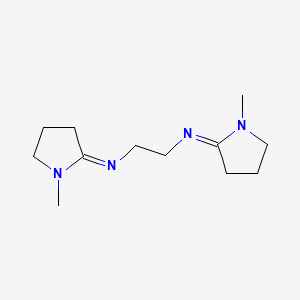
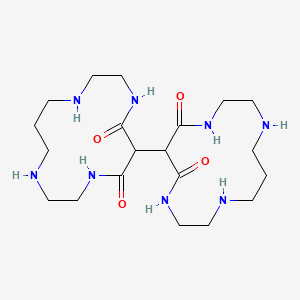
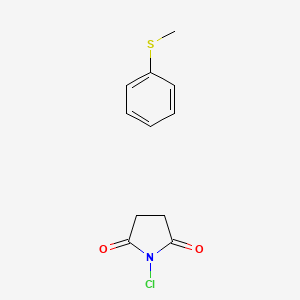


![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
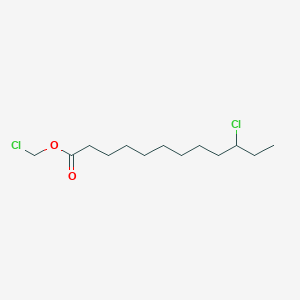
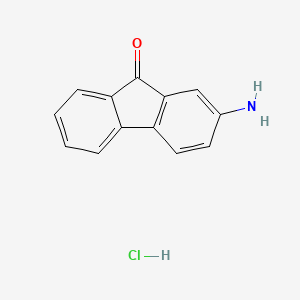
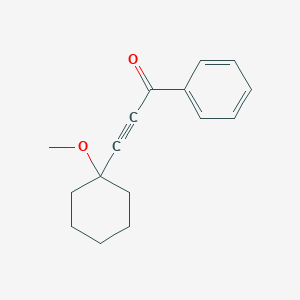


![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
